molecular formula C9H9ClO4S B145306 Methyl 4-[(chlorosulfonyl)methyl]benzoate CAS No. 130047-14-2

Methyl 4-[(chlorosulfonyl)methyl]benzoate

Cat. No.: B145306
CAS No.: 130047-14-2
M. Wt: 248.68 g/mol
InChI Key: VTQZPLOSFBIFGF-UHFFFAOYSA-N
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Description

Methyl 4-[(chlorosulfonyl)methyl]benzoate is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the benzoate group is substituted with a chlorosulfonylmethyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Scientific Research Applications

Methyl 4-[(chlorosulfonyl)methyl]benzoate has a wide range of applications in scientific research:

Safety and Hazards

Methyl 4-[(chlorosulfonyl)methyl]benzoate may be harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-[(chlorosulfonyl)methyl]benzoate can be synthesized through a sulfonylation reaction. The process involves the reaction of methyl 4-methylbenzoate with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized to achieve high yields and purity, often exceeding 98% . The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate are employed under acidic conditions.

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.

    Reduction Reactions: Sulfonyl derivatives.

    Oxidation Reactions: Sulfonic acids.

Comparison with Similar Compounds

  • Methyl 4-(chlorosulfonyl)benzoate
  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-(cyanomethyl)benzoate

Comparison: Methyl 4-[(chlorosulfonyl)methyl]benzoate is unique due to the presence of the chlorosulfonylmethyl group, which imparts distinct reactivity compared to other similar compounds. For instance, methyl 4-(bromomethyl)benzoate has a bromomethyl group, which exhibits different reactivity patterns in substitution reactions .

Properties

IUPAC Name

methyl 4-(chlorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQZPLOSFBIFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618253
Record name Methyl 4-[(chlorosulfonyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130047-14-2
Record name Methyl 4-[(chlorosulfonyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-[(chlorosulfonyl)methyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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